2-(Difluoromethoxy)nicotinic acid
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Overview
Description
It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
- Role : These targets include nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP). These coenzymes play a crucial role in metabolism by acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
- Interaction with Targets : 2-(Difluoromethoxy)nicotinic acid modulates triglyceride synthesis in the liver, leading to decreased lipids and apolipoprotein B-containing lipoproteins. It may also affect lipolysis in adipose tissue .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-(Difluoromethoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid phosphoribosyltransferase (NAPRT), which converts nicotinic acid to nicotinic acid mononucleotide (NAMN) in the Preiss-Handler pathway . This interaction is crucial for the synthesis of NAD, an essential cofactor in many oxidation-reduction reactions. Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitochondrial function, which is deeply integrated into cellular physiology and metabolism . The compound can also impact the production of reactive oxygen species (ROS) and calcium homeostasis, which are critical for maintaining cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to interact with the transcription factor cAMP response element binding protein (CREB), which regulates gene expression . This interaction can lead to changes in gene expression, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can have beneficial effects on metabolic pathways and cellular function. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinic acid phosphoribosyltransferase (NAPRT) and quinolinate phosphoribosyltransferase (QPRT), which are crucial for the synthesis of NAD . These interactions can affect the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For instance, it can be transported into cells via equilibrative nucleoside transporters (ENTs) and solute carrier family transporters . These transporters play a key role in determining the compound’s localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as mitochondria, where it exerts its effects on cellular metabolism . The localization of the compound can impact its activity and function, making it an important factor to consider in biochemical studies.
Preparation Methods
The synthesis of 2-(difluoromethoxy)nicotinic acid typically involves the introduction of the difluoromethoxy group to the nicotinic acid structure. One common method includes the reaction of nicotinic acid with difluoromethyl ether in the presence of a base. The reaction conditions often require a solvent such as dimethyl sulfoxide and a temperature range of 50-100°C . Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
2-(Difluoromethoxy)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts such as palladium on carbon. .
Scientific Research Applications
2-(Difluoromethoxy)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
2-(Difluoromethoxy)nicotinic acid can be compared with other nicotinic acid derivatives such as:
Nicotinic acid: Known for its role in lipid metabolism and cardiovascular health.
Nicotinamide: A form of vitamin B3 with various biological functions.
2-(Trifluoromethoxy)nicotinic acid: Similar in structure but with different chemical properties due to the trifluoromethoxy group. The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(difluoromethoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFYNJWXMFHBGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-59-5 |
Source
|
Record name | 2-(difluoromethoxy)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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